molecular formula C34H32N4O5 B15090436 4'-[[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl](1-oxobutyl)amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester CAS No. 1338830-33-3

4'-[[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenyl](1-oxobutyl)amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester

Cat. No.: B15090436
CAS No.: 1338830-33-3
M. Wt: 576.6 g/mol
InChI Key: LJISMUDSWKTXPG-UHFFFAOYSA-N
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Description

4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester is a complex organic compound that features a benzimidazole moiety, a biphenyl structure, and a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst. The final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Halogenated or alkylated benzimidazole: Formed by electrophilic substitution reactions.

Scientific Research Applications

4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, which can lead to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzimidazole: A simpler benzimidazole derivative with similar structural features.

    4-Nitrobenzimidazole: Contains a nitro group on the benzimidazole ring, similar to the target compound.

    Biphenyl-2-carboxylic acid: Shares the biphenyl and carboxylic acid moieties.

Uniqueness

4’-[[2-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)-6-nitrophenylamino]methyl]-[1,1’-biphenyl]-2-carboxylic Acid Methyl Ester is unique due to its combination of structural features, including the benzimidazole core, nitro group, biphenyl structure, and ester functionality. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1338830-33-3

Molecular Formula

C34H32N4O5

Molecular Weight

576.6 g/mol

IUPAC Name

methyl 2-[4-[[N-butanoyl-2-methyl-4-(1-methylbenzimidazol-2-yl)-6-nitroanilino]methyl]phenyl]benzoate

InChI

InChI=1S/C34H32N4O5/c1-5-10-31(39)37(21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(40)43-4)32-22(2)19-25(20-30(32)38(41)42)33-35-28-13-8-9-14-29(28)36(33)3/h6-9,11-20H,5,10,21H2,1-4H3

InChI Key

LJISMUDSWKTXPG-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC)C3=C(C=C(C=C3C)C4=NC5=CC=CC=C5N4C)[N+](=O)[O-]

Origin of Product

United States

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